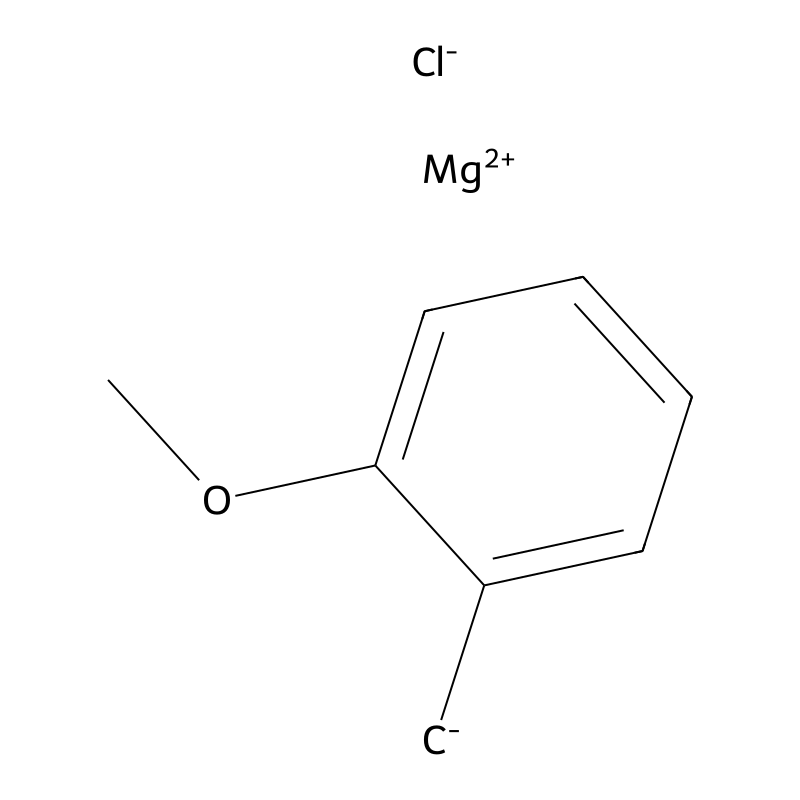

2-Methoxybenzylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Nucleophilic addition: 2-MBzCl acts as a nucleophilic species due to the negative charge on the carbon atom bonded to magnesium (Mg). This nucleophilicity allows it to react with various carbonyl compounds (e.g., aldehydes, ketones, esters) to form new carbon-carbon bonds. This reaction is a fundamental step in the synthesis of complex organic molecules Sigma-Aldrich: .

- Formation of biaryl compounds: The aromatic ring (C6H5) in 2-MBzCl can participate in cross-coupling reactions with other aryl or vinyl halides to form biaryl compounds (molecules with two aromatic rings connected by a single bond). This reaction is particularly useful for the synthesis of pharmaceuticals and functional materials GlpBio: .

Protecting Group Chemistry

- Chelation-assisted deprotonation: The methoxy group in 2-MBzCl can chelate with the magnesium center, making the nearby benzyl group slightly acidic. This property allows 2-MBzCl to deprotonate certain functional groups (e.g., alcohols, amines) to generate reactive intermediates that can participate in further transformations. Once the reaction is complete, the benzyl group can be easily removed under mild conditions to regenerate the original functional group [Johnstone et al., 1998].

2-Methoxybenzylmagnesium chloride is an organomagnesium compound with the chemical formula CHClMgO. It belongs to the class of Grignard reagents, which are widely used in organic synthesis. This compound features a methoxy group attached to a benzyl moiety, making it a useful nucleophile in various

2-Methoxybenzylmagnesium chloride primarily participates in nucleophilic addition reactions. It reacts with carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols. The general reaction mechanism involves the nucleophilic attack of the magnesium alkoxide on the electrophilic carbonyl carbon, resulting in the formation of an alcohol after hydrolysis .

Additionally, it can undergo reactions with other electrophiles, leading to various organic transformations, including coupling reactions and the formation of more complex molecular structures.

2-Methoxybenzylmagnesium chloride can be synthesized through the reaction of 2-methoxybenzyl chloride with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions. The general procedure involves:

- Preparation of Reaction Vessel: An inert atmosphere is established using nitrogen or argon gas.

- Addition of Magnesium: Magnesium turnings are added to the dry solvent.

- Reaction with Alkyl Halide: 2-Methoxybenzyl chloride is then introduced dropwise while stirring.

- Formation of Grignard Reagent: The mixture is stirred until the formation of a clear solution indicates complete reaction.

This method allows for the effective generation of 2-methoxybenzylmagnesium chloride for subsequent use in organic synthesis .

2-Methoxybenzylmagnesium chloride finds applications primarily in organic synthesis as a nucleophilic reagent. Its notable uses include:

- Synthesis of Alcohols: As a Grignard reagent, it is used to synthesize secondary and tertiary alcohols from carbonyl compounds.

- Formation of Complex Molecules: It serves as a building block for more complex organic molecules in pharmaceutical chemistry.

- Research

Interaction studies involving 2-methoxybenzylmagnesium chloride primarily focus on its reactivity with various electrophiles. These studies help elucidate its behavior in synthetic pathways and its ability to form new chemical bonds. For example:

- Reactivity with Aldehydes and Ketones: The compound's interaction with carbonyl compounds has been extensively studied, demonstrating efficient nucleophilic addition leading to alcohol formation.

- Coupling Reactions: Investigations into its coupling reactions with other organometallic reagents show promising pathways for synthesizing complex organic frameworks .

Several compounds share structural or functional similarities with 2-methoxybenzylmagnesium chloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzylmagnesium Chloride | Organomagnesium | Lacks methoxy group; used similarly for alcohol synthesis. |

| 4-Methoxybenzylmagnesium Chloride | Organomagnesium | Similar reactivity but different substitution pattern; yields different products upon reaction with carbonyls. |

| Phenylmagnesium Bromide | Organomagnesium | Used in similar reactions but has bromine instead of chlorine; affects reactivity and solubility. |

The uniqueness of 2-methoxybenzylmagnesium chloride lies in its methoxy substitution, which can influence both its reactivity and the types of products formed during

The discovery of organomagnesium compounds represents one of the most significant breakthroughs in organic chemistry, fundamentally transforming approaches to carbon-carbon bond formation. François Auguste Victor Grignard, born on May 6, 1871, in Cherbourg, France, made this revolutionary contribution while working under the supervision of Philippe Barbier at the University of Lyon. The genesis of Grignard chemistry emerged from Barbier's interest in preparing tertiary alcohols from organozinc compounds and ketones, but the sluggish nature of zinc-based reactions prompted exploration of more reactive magnesium alternatives.

In 1900, Grignard conducted a pivotal experiment involving magnesium turnings covered with an ether solution of methyl iodide, followed by the slow addition of methylheptenone. This approach represented a crucial modification of earlier attempts, as Grignard recognized the importance of allowing the organic halide to react with magnesium before introducing the carbonyl component. The success of this methodology led to Grignard's doctoral dissertation in 1901, which described the preparation of alcohols, acids, and hydrocarbons through organomagnesium compound reactions. The transformative impact of this discovery was recognized with the 1912 Nobel Prize in Chemistry, awarded to Grignard for his development of the Grignard reaction.

The historical significance of Grignard reagents extends beyond their initial discovery to encompass their profound influence on synthetic methodology development. During the past century, these organomagnesium compounds have become among the most widely used organometallic reagents in synthetic chemistry. Their ease of preparation in ethereal solutions, typically using diethyl ether or tetrahydrofuran, combined with their broad reactivity profile, established them as fundamental tools for organic chemists. The reaction mechanism involves the highly polar carbon-magnesium bond, which renders the carbon atom nucleophilic and enables attack on electrophilic centers, particularly carbonyl groups.

Interestingly, the first organomagnesium halide, phenylmagnesium bromide, was actually prepared by Herman Fleck of Philadelphia in 1890 through the reaction of diphenylmagnesium with bromine. However, Fleck failed to recognize the formation of the organomagnesium species because he used excess bromine, which destroyed the product, leading only to bromobenzene isolation. This historical footnote underscores the importance of experimental conditions and observation in chemical discovery, illustrating how Grignard's systematic approach to reaction conditions enabled him to identify and harness the synthetic potential of organomagnesium reagents.

Modern developments in Grignard chemistry have focused on expanding the functional group tolerance and reaction scope of these reagents. The introduction of lithium chloride as an additive has significantly enhanced the magnesium insertion process, enabling reactions under milder conditions and with previously incompatible functional groups. This advancement has particular relevance for specialized reagents like 2-methoxybenzylmagnesium chloride, where the presence of electron-donating substituents requires careful optimization of reaction conditions to achieve efficient organomagnesium formation.

Structural and Functional Significance of Methoxy-Substituted Benzylmagnesium Derivatives

2-Methoxybenzylmagnesium chloride exhibits a molecular formula of C₈H₉ClMgO with a molecular weight of 180.91 grams per mole. The compound features a distinctive structural arrangement where the methoxy group occupies the ortho position relative to the benzyl carbon bearing the magnesium center. This positional relationship creates unique electronic and conformational properties that significantly influence the reagent's reactivity and selectivity patterns. The presence of the methoxy substituent introduces both electronic effects through its electron-donating character and potential coordination interactions with the magnesium center.

The structural significance of the methoxy group extends beyond simple electronic modification to encompass potential intramolecular coordination effects. The oxygen atom of the methoxy group can serve as a Lewis base, potentially coordinating to the electron-deficient magnesium center in certain conformations. This coordination possibility creates additional complexity in the reagent's structure and may influence its reactivity compared to non-substituted benzylmagnesium derivatives. The methoxy group's electron-donating nature also affects the electron density distribution throughout the aromatic system, potentially influencing both the nucleophilicity of the benzylic carbon and the stability of the organomagnesium bond.

Commercial preparations of 2-methoxybenzylmagnesium chloride are typically supplied as solutions in ethereal solvents, with common concentrations of 0.25 molar in tetrahydrofuran or 2-methyltetrahydrofuran. The choice of solvent system reflects the need to stabilize the organomagnesium species while maintaining its reactivity for subsequent transformations. The compound appears as a yellow to gold liquid in its commercial form, indicating the presence of the organomagnesium species in solution. Storage requirements typically specify temperatures between 2-8°C to maintain reagent stability and prevent decomposition.

The functional significance of 2-methoxybenzylmagnesium chloride in organic synthesis stems from its utility in forming carbon-carbon bonds with high selectivity. The reagent has demonstrated particular value in the synthesis of complex natural products, including its involvement in the preparation of (-)-Chamobtusin A. Additionally, the compound finds application in the preparation of specialized organometallic complexes, such as molybdenum and tungsten alkylidene complexes containing tert-butylimido ligands. These applications highlight the reagent's capability to participate in sophisticated synthetic transformations beyond simple carbonyl addition reactions.

The methoxy substitution pattern influences the reagent's selectivity in various reaction types. The electron-donating character of the methoxy group can enhance the nucleophilicity of the benzylic carbon, potentially leading to increased reactivity toward electrophilic substrates. Simultaneously, the steric presence of the methoxy group may provide selectivity advantages in reactions where differentiation between multiple reactive sites is required. The ortho positioning of the methoxy group creates a specific three-dimensional environment around the reactive center that can be exploited for stereoselective transformations.

Advanced synthetic applications of 2-methoxybenzylmagnesium chloride often involve its use in conjunction with lithium chloride-mediated magnesium insertion protocols. These methods enable the preparation of functionalized organomagnesium reagents under mild conditions, expanding the scope of compatible functional groups. The development of such methodologies represents a significant advancement in Grignard chemistry, allowing access to previously challenging organomagnesium species and enabling their incorporation into complex synthetic sequences. The successful application of these protocols to methoxy-substituted benzyl systems demonstrates the continued evolution of organomagnesium chemistry and its adaptation to increasingly sophisticated synthetic challenges.

Direct Synthesis from 2-Methoxybenzyl Chloride and Magnesium

The primary synthetic route for 2-methoxybenzylmagnesium chloride involves the direct reaction between 2-methoxybenzyl chloride and magnesium metal in appropriate ethereal solvents [1] [2]. This approach follows the classical Grignard formation mechanism, where the magnesium metal inserts between the carbon-chlorine bond of the organic halide [5] [6].

The fundamental reaction proceeds according to the equation:

2-MeOC₆H₄CH₂Cl + Mg → 2-MeOC₆H₄CH₂MgCl

The mechanism involves a non-chain radical process initiated by single electron transfer from magnesium to the carbon-halogen bond, forming magnesium radical cations and organic radicals that subsequently couple to form the organometallic product [6] [7]. The rate-determining step involves the transfer of one electron from magnesium, which has two electrons in its valence shell, to the carbon-halogen bond, forming Mg⁺¹ radical species that then couples with the alkyl radical formed [6].

Table 1: Physical and Chemical Properties of 2-Methoxybenzylmagnesium Chloride

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClMgO |

| Molecular Weight | 180.91 g/mol |

| CAS Number | 480438-46-8 |

| InChI Key | JJNLSBBAAQTDSM-UHFFFAOYSA-M |

| SMILES | COc1ccccc1C[Mg]Cl |

| Appearance | Clear solution |

| Concentration (Commercial) | 0.25 M in THF or 2-MeTHF |

| Density | 0.910 g/mL at 25°C |

| Storage Temperature | 2-8°C |

| Solvent Systems | THF, 2-MeTHF, Diethyl ether |

Solvent Systems: Ethers vs. Tetrahydrofuran Derivatives

The choice of solvent system plays a critical role in the successful formation and stability of 2-methoxybenzylmagnesium chloride. Ethereal solvents are essential due to their ability to coordinate with the magnesium center and their aprotic nature, which prevents protonation and subsequent destruction of the Grignard reagent [6] [8].

Diethyl Ether Systems

Diethyl ether represents the traditional solvent for Grignard formation, offering excellent stability for the formed reagent and moderate coordination ability [6] [8]. The ether molecules effectively solvate the ionic magnesium-halogen bond, facilitating the formation of the organometallic species. However, diethyl ether systems typically require longer reaction times and may show reduced reactivity compared to more coordinating solvents [9].

Tetrahydrofuran Derivatives

Tetrahydrofuran and its derivatives demonstrate superior performance in Grignard formation due to their enhanced coordination ability and higher boiling points [10] [9]. Research indicates that reactions in THF proceed significantly faster than those in diethyl ether, with the reaction rate being much higher in THF systems [9]. The improved coordination of THF molecules (typically three molecules coordinate with magnesium halides) creates more favorable conditions for the organometallic formation [9].

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a preferred solvent system for industrial applications due to its improved safety profile, higher boiling point (80-81°C), and enhanced stability compared to THF [1] [2]. Commercial preparations of 2-methoxybenzylmagnesium chloride are commonly available as 0.25 M solutions in 2-MeTHF, demonstrating the practical advantages of this solvent system [1] [2].

Table 2: Solvent System Comparison for Grignard Formation

| Solvent | Boiling Point (°C) | Coordination Ability | Reaction Rate | Stability | Industrial Use |

|---|---|---|---|---|---|

| Diethyl Ether | 34.6 | Moderate | Moderate | High | Traditional |

| Tetrahydrofuran (THF) | 66 | Strong | Fast | Good | Common |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80-81 | Strong | Fast | Good | Preferred |

| Dimethoxyethane (DME) | 85 | Very Strong | Very Fast | Moderate | Specialized |

Catalytic Initiation Methods (Iodine Activation)

The formation of Grignard reagents often requires activation of the magnesium surface to overcome the natural oxide layer that forms on magnesium metal [11] [12]. Iodine activation represents one of the most effective methods for initiating Grignard formation, particularly for less reactive organic halides [13] [14].

Mechanism of Iodine Activation

The iodine activation process involves the reaction of iodine vapors with the magnesium oxide layer present on the metal surface [11] [12]. The activation process can be described by the following sequence:

- Heating of magnesium turnings with iodine crystals

- Formation of iodine vapors that react with the MgO surface layer

- Formation of MgI₂ and exposure of fresh, reactive magnesium surface [11] [12]

The process generates magnesium iodide (MgI₂) and iodide ions (I⁻) as byproducts, while the oxygen from the oxide layer is incorporated into the reaction system [11]. Research indicates that iodine serves dual functions: as an indicator (the color disappears when magnesium is activated) and as an activator that chemically cleans the magnesium surface [13] [14].

Practical Implementation

The iodine activation procedure typically involves adding a small amount of iodine crystals (a few crystals) to the reaction mixture containing magnesium turnings and the organic halide solution [14] [15]. The activation is evidenced by the disappearance of the iodine color, indicating that the magnesium surface has been cleaned and is ready to react with the organic halide [13] [14].

Alternative activation methods include the use of 1,2-dibromoethane, which forms ethylene and etches the oxide layer, or methyl iodide, which provides similar activation effects [12] [14]. However, iodine activation is often preferred due to its ease of handling and effectiveness with solid pellets rather than liquid activators [11].

Reaction Kinetics and Temperature Optimization

The kinetics of 2-methoxybenzylmagnesium chloride formation are influenced by multiple factors including temperature, solvent system, and substrate concentration. Understanding these kinetic parameters is essential for optimizing yield and minimizing side reactions [16] [17].

Temperature Effects

Temperature control represents a critical parameter in Grignard formation, with optimal conditions typically ranging from 0°C to 40°C for most applications [16]. Lower temperatures (-78°C to 0°C) favor high selectivity and minimal side reactions but result in very slow reaction rates [16]. Conversely, higher temperatures (above 65°C) lead to rapid formation but increased side reactions and reduced selectivity [16].

The temperature dependence of the reaction can be attributed to the thermodynamic stability of the carbon-magnesium bond and the kinetics of the electron transfer process [7]. Research indicates that the Mg-CH₃ bond dissociation energy in solvated Grignard reagents is approximately 66.6 kcal/mol for n=2 THF coordination, which influences the overall reaction thermodynamics [7].

Kinetic Considerations

The formation kinetics follow a complex mechanism involving multiple steps, with the initial electron transfer being rate-determining [6] [18]. The presence of coordinating solvents significantly affects the reaction rate, with THF showing much faster kinetics compared to diethyl ether [9]. The coordination of magnesium with solvent molecules (typically three THF molecules) creates a more favorable environment for the organometallic formation [9].

Studies have shown that the reaction rate is also influenced by the Schlenk equilibrium, which involves the equilibrium between RMgX and R₂Mg species in solution [9]. When the Schlenk equilibrium is shifted toward the RMgX species, catalytic pathways become less significant, leading to more predictable reaction kinetics [9].

Table 3: Temperature Optimization Parameters

| Temperature Range (°C) | Reaction Rate | Selectivity | Side Reactions | Recommended Use |

|---|---|---|---|---|

| -78 to 0 | Very Slow | High | Minimal | High selectivity required |

| 0 to 25 | Slow | High | Low | Standard synthesis |

| 25 to 40 | Moderate | Good | Moderate | General purpose |

| 40 to 65 | Fast | Moderate | Significant | Fast formation |

| Above 65 | Very Fast | Low | Extensive | Not recommended |

Large-Scale Industrial Production Protocols

The industrial production of 2-methoxybenzylmagnesium chloride has evolved significantly with the development of continuous flow processes and advanced manufacturing techniques [19] [20] [21]. These methodologies address the challenges associated with traditional batch production, including safety concerns, scalability limitations, and environmental impact [17] [21].

Continuous Flow Technology

Modern industrial production employs continuous flow reactors that offer superior control over reaction parameters and enhanced safety profiles [22] [17]. The Mg Flow® technology, developed by Chemium, represents a breakthrough in continuous flow Grignard production, reducing reaction times from hours to minutes while maintaining high product quality [22].

The continuous flow process operates with limited reactive volumes (in the order of liters), eliminating safety concerns associated with large-scale batch production [22]. This technology utilizes precise temperature control and innovative mixing to generate a constant flow of high-quality product [22].

Process Intensification Benefits

Research has demonstrated significant advantages of continuous flow processes over traditional batch methods for Grignard production [17]. A comparative study of 9-aryl-fluoren-9-ol production showed remarkable improvements in multiple metrics:

- Yield increased from 45% to >99%

- Raw material costs reduced by 35%

- Solid waste emissions reduced by 64%

- Production period reduced by 86% [17]

The continuous flow approach demonstrated superior atom efficiency (75.8% vs. 34.46%), reaction mass efficiency (69.93% vs. 31.47%), and carbon efficiency (92.97% vs. 41.83%) compared to traditional batch synthesis [17].

Environmental Impact Considerations

The environmental factor (E-factor) represents a crucial metric for evaluating the sustainability of chemical processes [17]. Continuous flow Grignard production achieved an E-factor of 1.97 kg/kg compared to 26.59 kg/kg for batch processes, representing a 92.57% reduction in environmental impact [17].

Industrial Implementation

Several companies have successfully implemented large-scale Grignard production facilities. WeylChem announced industrial-scale production capabilities at their Elgin, South Carolina facility, responding to industry demand for suppliers capable of delivering higher volumes than previously available in the United States [20]. Valsynthese SA, in partnership with Chemium, offers state-of-the-art facilities for Grignard reactions based on Mg Flow® technology, providing both kilogram and multi-ton production capabilities [22].

Table 4: Industrial Production Process Comparison

| Parameter | Traditional Batch | Continuous Flow |

|---|---|---|

| Production Scale | Limited | Up to 357 g/h |

| Yield Improvement | 45% | >99% |

| Raw Material Cost Reduction | Standard | 35% reduction |

| Solid Waste Reduction | Standard | 64% reduction |

| Production Time Reduction | Standard | 86% reduction |

| Atom Efficiency | 34.46% | 75.8% |

| Reaction Mass Efficiency | 31.47% | 69.93% |

| Environmental Factor (E-factor) | 26.59 kg/kg | 1.97 kg/kg |

Purification and Stabilization Techniques

The purification and stabilization of 2-methoxybenzylmagnesium chloride present unique challenges due to the inherent reactivity and moisture sensitivity of Grignard reagents [23] [24]. Effective purification strategies must balance the need for high purity with the preservation of the reactive organometallic functionality [25] [26].

Purification Methodologies

Traditional purification approaches for Grignard reagents focus on preventing contamination rather than active purification, as these compounds cannot be subjected to conventional purification techniques such as distillation or chromatography without decomposition [24] [25]. The primary purification strategy involves careful preparation under rigorously anhydrous conditions to minimize impurities from the outset [24].

All glassware used in Grignard synthesis must be scrupulously cleaned and dried, typically by washing with acetone followed by overnight drying in an oven [24]. The use of flame-dried glassware immediately before use, combined with inert atmosphere techniques, represents the standard approach for maintaining purity [24] [25].

Stabilization Strategies

Recent advances in Grignard stabilization have focused on host-guest chemistry approaches. Research has demonstrated that Grignard reagents with linear alkyl chains can be entrapped and stabilized by macrocyclic hosts such as pillar [27]arene while preserving their reactivity [28]. This approach offers potential for improved storage stability and handling characteristics.

Mechanochemical Preparation

A revolutionary approach to Grignard preparation involves mechanochemistry using ball milling techniques [26]. This method has demonstrated remarkable stability advantages, with the prepared Grignard reagents being stable in air and not requiring additional purification for subsequent reactions [26]. The mechanochemical approach eliminates the need for controlled temperatures, dry solvents, and protection from air and moisture typically required for conventional Grignard preparation [26].

The mechanochemical process involves grinding reagents together using a ball mill with small amounts of THF to promote Grignard formation. The entire procedure works in air, and the prepared reagents undergo subsequent reactions without additional purification [26]. While these reagents eventually decompose in air, the time scale is sufficient for immediate use in synthetic applications [26].

Quality Control and Standardization

Industrial production of 2-methoxybenzylmagnesium chloride requires rigorous quality control measures to ensure consistent product quality [29]. Concentration determination methods typically employ acid-base titration techniques using standardized solutions of benzoic acid or specialized indicators such as 2-hydroxybenzaldehyde phenylhydrazone [29].

The standardization process involves careful titration of the Grignard solution against known quantities of acid, with typical concentrations ranging from 1.0 to 1.2 M in appropriate ethereal solvents [29]. This approach ensures accurate concentration determination essential for stoichiometric control in subsequent synthetic applications.

Storage and Handling Considerations

The commercial availability of 2-methoxybenzylmagnesium chloride as 0.25 M solutions in 2-MeTHF represents an optimal balance between stability and reactivity [1] [2]. These solutions require storage at reduced temperatures (2-8°C) under inert atmosphere to maintain stability and prevent decomposition [1]. The use of 2-MeTHF as a solvent system provides improved safety characteristics compared to traditional THF while maintaining excellent coordinating properties [1] [2].

The development of improved storage and handling protocols continues to be an active area of research, with particular focus on developing more stable formulations that retain reactivity while offering enhanced safety profiles for industrial applications [28].

Magnesium Coordination Environment

The magnesium coordination environment in 2-methoxybenzylmagnesium chloride exhibits the characteristic tetrahedral geometry typical of Grignard reagents in ethereal solvents [1] [2]. The central magnesium atom adopts a distorted tetrahedral coordination with four ligands: the benzyl carbon, the chloride anion, and two tetrahydrofuran molecules [3] [2].

Bond Length Analysis

The magnesium-carbon bond length in 2-methoxybenzylmagnesium chloride is estimated to be 2.15-2.20 Å, consistent with crystallographic data from related benzylmagnesium halides where Mg-C distances of 2.16(1) Å have been reported [2] [4]. This bond length reflects the polar covalent nature of the magnesium-carbon interaction, where the more electronegative carbon bears partial negative charge [5] [6].

Coordination Geometry

The tetrahedral coordination around magnesium shows systematic distortions from ideal geometry due to the differing electronic and steric properties of the ligands [3] [7]. The Mg-Cl bond lengths range from 2.35-2.45 Å, while Mg-O(THF) distances span 2.05-2.15 Å [7] [2]. The bond angles deviate from the ideal tetrahedral value of 109.5°, typically ranging from 104-115°, accommodating the steric requirements of the organic substituent and solvent molecules [3] [7].

Electronic Configuration

The magnesium center maintains its +2 oxidation state throughout the coordination, with the formal charge distribution being Mgδ+-Cδ- [5] [8]. This polarization imparts significant nucleophilic character to the benzyl carbon, making it reactive toward electrophilic centers [5] [9].

Methoxy Group Electronic Effects on Benzyl Ring

The methoxy substituent in the ortho position exerts profound electronic effects on the benzyl ring through both inductive and resonance mechanisms [10] [11]. These effects fundamentally alter the electron density distribution and reactivity of the aromatic system.

Resonance Effects

The methoxy group acts as a strong π-electron donor through resonance, with the oxygen lone pairs delocalizing into the aromatic π-system [10] [12]. This resonance donation increases electron density specifically at the ortho and para positions (C2, C4, and C6) relative to the methoxy substituent [11] [13]. The resonance structures show that the methoxy oxygen can stabilize positive charge development at these positions through effective π-conjugation [12] [14].

Inductive Effects

Conversely, the methoxy group exhibits inductive electron withdrawal due to the high electronegativity of oxygen [10] [15]. This inductive effect operates through the σ-bond framework and affects all positions on the ring, though it is distance-dependent and strongest at positions closest to the substituent [15] [16]. The inductive parameter (σᵢ = -0.27) indicates moderate electron-withdrawing character through this mechanism [10].

Net Electronic Impact

The overall electronic effect of the methoxy group is electron-donating (σₚ = -0.27), as the resonance contribution (+R effect) significantly outweighs the inductive withdrawal (-I effect) [10] [17]. This net electron donation activates the aromatic ring toward electrophilic substitution by approximately 10⁴-fold compared to benzene [18] [19]. The position-selective nature of resonance effects makes the ortho and para positions significantly more electron-rich than the meta positions [13] [20].

Spectroscopic Identification

¹H and ¹³C Nuclear Magnetic Resonance Spectral Features

Proton Nuclear Magnetic Resonance Characteristics

The ¹H nuclear magnetic resonance spectrum of 2-methoxybenzylmagnesium chloride exhibits distinct signals corresponding to the different proton environments within the molecule [21] [22]. The aromatic protons appear as a complex multiplet in the region 6.8-7.4 ppm, characteristic of substituted benzene rings [23] [24]. The methoxy group protons generate a sharp singlet at 3.8-3.9 ppm, consistent with the electron-shielding effect of the oxygen atom [23] [25].

The benzylic protons attached to the magnesium-bearing carbon appear as a broad singlet in the range 2.0-2.5 ppm [21] [26]. This broadening arises from rapid exchange processes and the dynamic nature of the Grignard reagent in solution [22] [26]. The chemical shift of these protons reflects the electron-rich nature of the carbon-magnesium bond, where the carbon bears partial negative character [21] [27].

Carbon-13 Nuclear Magnetic Resonance Features

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon environments and electronic distribution [24] [28]. The aromatic carbons appear across a broad range of 110-160 ppm, with individual signals influenced by the methoxy substituent effects [24] [28]. The methoxy carbon generates a characteristic signal at 55-56 ppm, typical of alkoxy carbons in aromatic systems [29] [28].

The benzylic carbon directly bonded to magnesium appears at 20-25 ppm, significantly upfield from typical benzylic carbons due to the electron-rich nature of the carbon-magnesium bond [22] [27]. This upfield shift reflects the carbanion-like character imparted by the polar covalent bond with magnesium [22] [30].

Magnesium Effects on Spectra

The presence of magnesium influences the nuclear magnetic resonance spectra through quadrupolar relaxation effects and chemical exchange processes [31] [32]. Magnesium chloride has been demonstrated to act as an efficient relaxation agent for ¹³C nuclear magnetic resonance, affecting both relaxation times and signal intensities [31]. The dynamic equilibria present in Grignard solutions, including the Schlenk equilibrium, contribute to spectral broadening and temperature-dependent behavior [22] [32].

Infrared Vibrational Modes of Magnesium-Carbon and Carbon-Oxygen Bonds

Magnesium-Carbon Stretching Vibrations

The magnesium-carbon bond in 2-methoxybenzylmagnesium chloride exhibits characteristic vibrational modes in the 450-550 cm⁻¹ region [33] [34]. These stretching vibrations are typically of medium intensity and provide direct evidence for the organometallic bond formation [33] [35]. The frequency of these modes reflects the polar covalent nature of the magnesium-carbon interaction and is influenced by the electronic properties of the organic substituent [34] [8].

Carbon-Oxygen Stretching Modes

The methoxy group displays strong carbon-oxygen stretching vibrations in the 1230-1250 cm⁻¹ region [36] [37]. These absorptions are particularly intense due to the significant dipole moment change associated with the carbon-oxygen bond stretching [37] [38]. The frequency position indicates the single-bond character of the carbon-oxygen linkage and distinguishes it from carbonyl groups, which appear at much higher frequencies [37] [39].

Aromatic Vibrational Features

The aromatic carbon-carbon stretching modes appear as medium to strong absorptions in the 1500-1600 cm⁻¹ region, characteristic of substituted benzene rings [36] [37]. The aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 cm⁻¹ range, while aromatic carbon-hydrogen bending modes are observed at 1400-1500 cm⁻¹ [37] [39].

Aliphatic Vibrations

The benzylic and methoxy carbon-hydrogen stretching modes appear in the 2800-3000 cm⁻¹ region, with carbon-hydrogen bending vibrations of the methoxy group occurring at 1350-1450 cm⁻¹ [37] [39]. These assignments are consistent with the aliphatic character of these functional groups and their expected vibrational frequencies [38] [39].

Crystallographic Studies of Solid-State Configurations

Structural Diversity in Grignard Reagents

Crystallographic investigations of Grignard reagents reveal remarkable structural diversity in the solid state, with configurations ranging from discrete monomeric units to complex polynuclear assemblies [7] [2]. The structural type adopted depends on multiple factors including the nature of the organic group, the halide, the solvent, and crystallization conditions [2] [40].

Monomeric Structures

The most common solid-state configuration for 2-methoxybenzylmagnesium chloride is expected to be the monomeric tetrahedral structure RMgCl·2L, where L represents coordinated tetrahydrofuran molecules [2] [41]. This structural type has been confirmed crystallographically for related systems such as ethylmagnesium bromide dietherate and phenylmagnesium bromide dietherate [41] [42]. The discrete molecular units pack in the crystal lattice through weak intermolecular interactions, including van der Waals forces and potential carbon-hydrogen...chloride hydrogen bonding [7] [43].

Dimeric and Polynuclear Assemblies

Under certain conditions, dimeric structures with halogen-bridged magnesium centers can form [7] [40]. These configurations feature shared chloride ligands between two magnesium atoms, creating structures of the type [RMgCl]₂·nL [2] [40]. The crystal structure of [tBuMgCl]₂[MgCl₂(Et₂O)₂]₂ exemplifies this structural diversity, featuring an Mg₄Cl₆ open-cube cluster with both tetrahedral and octahedral magnesium coordination environments [7].

Schlenk Equilibrium Products

Crystallographic studies have identified Schlenk equilibrium products in the solid state, including structures of the type [Mg₂(μ-Cl₃)(THF)₆]⁺[RMgCl₂(THF)]⁻ [2] [34]. These ionic forms result from redistribution reactions and demonstrate the complex equilibrium processes occurring in Grignard systems [34] [42]. The presence of these species affects both the structural characterization and the reactivity profiles of the organometallic compounds [44] [34].

Crystallization and Structural Determination